molecular formula C17H14N2O6 B12879092 3-(3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid CAS No. 649774-24-3

3-(3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid

Cat. No.: B12879092
CAS No.: 649774-24-3
M. Wt: 342.30 g/mol
InChI Key: IUGPLKQFRBFCPU-UHFFFAOYSA-N
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Description

3-(3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is a high-purity chemical compound designed for research and development purposes. This molecule features a benzoic acid scaffold substituted with a 2-oxopyrrolidine (gamma-lactam) ring, a structural motif present in compounds with documented biological activity. For instance, structurally related pyrrolidinone-benzenesulfonamide compounds have been identified as inhibitors of Carbonic Anhydrase II . Furthermore, the 2-oxopyrrolidine moiety is a common feature in various pharmacologically active molecules, including those investigated as antagonists for targets like the CGRP receptor, which is relevant in migraine research . The inclusion of a 4-nitrophenoxy group suggests potential as a synthetic intermediate or for further functionalization in medicinal chemistry programs. This compound is provided for research applications only, including but not limited to, use as a standard in analytical studies, a building block in organic synthesis, or a lead compound in drug discovery. It is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

649774-24-3

Molecular Formula

C17H14N2O6

Molecular Weight

342.30 g/mol

IUPAC Name

3-[3-(4-nitrophenoxy)-2-oxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C17H14N2O6/c20-16-15(25-14-6-4-12(5-7-14)19(23)24)8-9-18(16)13-3-1-2-11(10-13)17(21)22/h1-7,10,15H,8-9H2,(H,21,22)

InChI Key

IUGPLKQFRBFCPU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1OC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenol with a suitable pyrrolidinone derivative under controlled conditions to form the nitrophenoxy-pyrrolidinone intermediate. This intermediate is then subjected to further reactions, such as acylation, to introduce the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced using catalytic hydrogenation or metal-acid reduction.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal-acid reduction using zinc and hydrochloric acid (Zn/HCl).

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.

Major Products Formed

    Oxidation: Conversion of the nitro group to a carboxylic acid or aldehyde.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Introduction of substituents such as nitro, halogen, or alkyl groups on the aromatic ring.

Scientific Research Applications

3-(3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential.

Comparison with Similar Compounds

Structural Features and Heterocyclic Diversity

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Core Heterocycle Substituents on Heterocycle Benzoic Acid Position Key Functional Groups Biological Activity (if reported)
3-(3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid (Target) Pyrrolidin-2-one 3-(4-Nitrophenoxy) 1-position Nitro, ether, carboxylic acid Not explicitly reported
4-(2-Oxo-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl)benzoic acid Pyrrolidin-2-one 4-(Thioxo-oxadiazole) 1-position Thioxo, oxadiazole, carboxylic acid Antibacterial
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid Azetidin-2-one 3-Chloro, 2-(4-nitrophenyl) 1-position Nitro, chloro, carboxylic acid Not explicitly reported
4-{2-[4-Nitrophenyl]-4-oxo-1,3-thiazolidin-3-yl}benzoic acid Thiazolidin-4-one 2-(4-Nitrophenyl) 3-position Nitro, thiazolidinone, carboxylic acid Not explicitly reported
3-(2-Oxoindolin-5-yl)benzoic acid (BA-3498) Indolin-2-one 5-Indolyl 3-position Indole, carboxylic acid Not explicitly reported
3-{5-Ethoxycarbonyl-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazol-2-yl}benzoic acid Pyrrolidin-2-one Propyl-linked benzimidazole, ethoxycarbonyl 3-position Benzimidazole, ester, carboxylic acid Structural studies only

Key Observations:

  • Thiazolidinone derivatives exhibit sulfur-containing rings, which may improve metabolic stability.
  • Substituent Effects: The 4-nitrophenoxy group in the target compound provides strong electron-withdrawing character, contrasting with thioxo-oxadiazole in compound 8 or indole in BA-3498 . These substituents modulate lipophilicity, acidity, and hydrogen-bonding capacity.
  • Position of Benzoic Acid: Meta-substitution (3-position) in BA-3498 versus para-substitution (4-position) in other analogs may alter solubility and electronic distribution.

Physicochemical Properties

  • Acidity: The carboxylic acid group (pKa ~2–3) dominates solubility in aqueous media. Electron-withdrawing groups (e.g., nitro in the target compound) enhance acidity compared to esters (e.g., ethoxycarbonyl in ).
  • Lipophilicity: The 4-nitrophenoxy group increases logP relative to polar substituents like thioxo-oxadiazole or sulfonic acids .
  • Crystal Packing: The benzimidazole-pyrrolidinone hybrid exhibits disorder in the crystal lattice, suggesting conformational flexibility, whereas nitro-substituted analogs may form more rigid structures.

Stability and Reactivity

  • Nitro Group Stability: The para-substituted nitro group in the target compound is less prone to metabolic reduction compared to ortho-substituted nitro derivatives .
  • Hydrolytic Sensitivity: Azetidinones are more susceptible to ring-opening hydrolysis than pyrrolidinones due to ring strain.

Biological Activity

3-(3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid, also known by its CAS number 649774-24-3, is a compound of interest due to its potential therapeutic applications. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid moiety linked to a pyrrolidine ring substituted with a nitrophenoxy group. This structure is significant as it influences the compound's biological interactions.

Research indicates that compounds similar to this compound may act through various biological pathways:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes, which can lead to altered metabolic pathways. For instance, studies have shown that related compounds can inhibit dihydrofolate reductase (DHFR), impacting cell proliferation and survival .
  • Cell Signaling Modulation : The presence of the nitrophenoxy group may enhance interactions with cellular receptors, influencing signaling pathways involved in inflammation and cancer progression .

Biological Activity and Pharmacological Effects

The biological activity of this compound has been evaluated in various studies:

  • Anti-cancer Properties : Preliminary studies suggest that this compound may exhibit anti-cancer effects by inhibiting cell growth in certain cancer cell lines. For example, its structural analogs have shown promise as RET kinase inhibitors, which are crucial in certain types of cancers .
  • Anti-inflammatory Effects : The compound may also play a role in modulating inflammatory responses. Inhibition of TNF-alpha release has been observed in related compounds, suggesting potential applications in treating autoimmune diseases .

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

  • Study on Cancer Cell Lines : A study evaluated the anti-proliferative effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, supporting further investigation into its use as an anti-cancer agent.
  • Inflammation Model Studies : In animal models of inflammation, compounds similar to this compound demonstrated reduced markers of inflammation, indicating potential therapeutic benefits for inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-cancerInhibition of cell proliferation
Anti-inflammatoryReduction in TNF-alpha release
Enzyme inhibitionInhibition of DHFR

Table 2: Structure Activity Relationship (SAR)

Compound StructureBiological ActivityReference
3-(4-Nitrophenoxy) derivativeHigh potency against RET kinase
Pyrrolidine derivatives with varied substitutionsVariable anti-cancer activity

Q & A

Q. What are the common synthetic routes for preparing 3-(3-(4-Nitrophenoxy)-2-oxopyirrolidin-1-yl)benzoic acid, and what key intermediates are involved?

The synthesis typically involves multi-step reactions. A pyrrolidinone core is functionalized with 4-nitrophenoxy groups via nucleophilic substitution or coupling reactions. For example, intermediates like 3-oxopyrrolidine derivatives can be synthesized using ethanol and piperidine under controlled temperatures (0–5 °C) to stabilize reactive intermediates . Subsequent nitrophenoxy group introduction may utilize aromatic electrophilic substitution or palladium-catalyzed cross-coupling, with intermediates characterized by LC-MS or TLC .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.9–8.2 ppm for nitrophenoxy and benzoic acid groups) and pyrrolidinone carbonyl carbons (δ ~170 ppm). Tautomerism in the pyrrolidinone ring may split signals .
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm⁻¹), NO₂ (1520–1350 cm⁻¹), and COOH (2500–3300 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns validate the molecular formula .

Q. What in vitro assays are typically employed to evaluate the biological activity of this compound?

Common assays include:

  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates.
  • Receptor Binding : Radioligand displacement studies (e.g., for GPCRs) with IC₅₀ calculations.
  • Cytotoxicity : MTT or ATP-based viability assays in cancer cell lines .

Advanced Research Questions

Q. How can researchers optimize reaction yield when introducing the 4-nitrophenoxy group into the pyrrolidinone ring?

  • Regioselectivity Control : Use electron-withdrawing groups on the pyrrolidinone to direct nitrophenoxy substitution.
  • Catalysis : Pd(PPh₃)₄ or CuI catalysts enhance coupling efficiency in Ullmann or Buchwald-Hartwig reactions.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates at 60–80 °C .

Q. What strategies resolve contradictions in NMR data arising from tautomeric forms or solvent effects?

  • Variable Temperature NMR : Identify tautomers by observing signal coalescence at elevated temperatures.
  • Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .

Q. How should researchers design stability studies to assess the compound’s integrity under biological assay conditions?

  • pH Stability : Incubate the compound in buffers (pH 4–9) at 37 °C for 24–72 hours, monitoring degradation via HPLC.
  • Thermal Stability : Use accelerated aging studies (40–60 °C) to model long-term storage.
  • Light Sensitivity : Conduct experiments under UV/visible light to detect photodegradation .

Q. How can computational methods predict the reactivity of the benzoic acid moiety in derivatization reactions?

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to identify reactive sites (e.g., carboxyl group nucleophilicity).
  • Docking Studies : Simulate interactions with enzymes (e.g., cyclooxygenase) to guide functionalization for enhanced bioactivity .

Methodological Considerations

  • Contradiction Analysis : When spectral data conflicts with expected structures (e.g., unexpected NOE correlations), validate via X-ray crystallography or independent synthesis of isomers .
  • Reaction Monitoring : Use inline IR or LC-MS to track intermediate formation and adjust reaction conditions dynamically .

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